molecular formula C4H3F5O2 B15129343 2,2,2-Trifluoroethyl difluoroacetate CAS No. 524060-65-9

2,2,2-Trifluoroethyl difluoroacetate

Cat. No.: B15129343
CAS No.: 524060-65-9
M. Wt: 178.06 g/mol
InChI Key: KQKBNKLJGXLZLU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl difluoroacetate is an organic compound with the molecular formula C4H3F5O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both trifluoroethyl and difluoroacetate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl difluoroacetate typically involves the reaction of 2,2,2-trifluoroethanol with difluoroacetic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include moderate temperatures and controlled environments to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound can involve continuous flow processes where the reactants are mixed and reacted in a controlled manner. This method allows for large-scale production with consistent quality. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl difluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized products.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The trifluoroethyl and difluoroacetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid, while reduction could produce trifluoroethanol.

Scientific Research Applications

2,2,2-Trifluoroethyl difluoroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoroethyl difluoroacetate exerts its effects involves its interaction with various molecular targets. The trifluoroethyl and difluoroacetate groups can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity and function of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoroacetate
  • Ethyl difluoroacetate
  • Methyl difluoroacetate
  • 2,2,2-Trifluoroethanol

Uniqueness

2,2,2-Trifluoroethyl difluoroacetate is unique due to the presence of both trifluoroethyl and difluoroacetate groups. This combination imparts distinct chemical properties, such as high electronegativity and stability, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific chemical and industrial processes.

Properties

IUPAC Name

2,2,2-trifluoroethyl 2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O2/c5-2(6)3(10)11-1-4(7,8)9/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBNKLJGXLZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681082
Record name 2,2,2-Trifluoroethyl difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524060-65-9
Record name 2,2,2-Trifluoroethyl difluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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